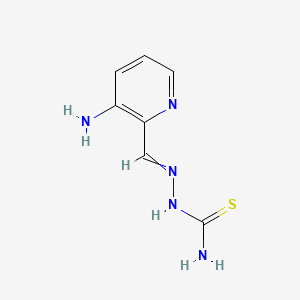
Triapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triapine is a heterocyclic compound known for its diverse biological activities. It is a member of the thiosemicarbazone family, which is recognized for its therapeutic potential, including anticancer, antiviral, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triapine typically involves the condensation reaction between 3-aminopyridine-2-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Triapine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Triapine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Mecanismo De Acción
The mechanism of action of Triapine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Triapine: Another thiosemicarbazone derivative with similar anticancer properties.
2-((2-Aminopyridin-3-yl)methylene)-N-methylhydrazinecarbothioamide: A closely related compound with similar biological activities.
Uniqueness
This compound stands out due to its specific interaction with ribonucleotide reductase and its potential for non-linear optical applications .
Propiedades
Fórmula molecular |
C7H9N5S |
|---|---|
Peso molecular |
195.25 g/mol |
Nombre IUPAC |
[(3-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13) |
Clave InChI |
XMYKNCNAZKMVQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C=NNC(=S)N)N |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














